3-(2-bromophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2OS/c22-19-4-2-1-3-16(19)5-6-21(25)23-11-7-18(8-12-23)24-13-9-20-17(15-24)10-14-26-20/h1-4,10,14,18H,5-9,11-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXMAJVDDNSSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CCC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. The process often starts with the bromination of a phenyl ring, followed by the formation of the thienopyridine structure through cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thienopyridine or piperidine rings.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(2-bromophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
Thienopyridine-Containing Compounds
- Prasugrel: A thieno[3,2-c]pyridin-2-yl derivative with a fluorophenyl and cyclopropyl group. Unlike the target compound, Prasugrel is a prodrug metabolized to an active antiplatelet agent targeting ADP receptors. The thienopyridine core is critical for its activity, but the substituents (fluorophenyl vs. bromophenyl) and connectivity (piperidine-propanone vs. acetate) differ significantly .
- 1-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}ethan-1-one: Shares the thienopyridine-piperidine system but lacks the bromophenyl-propanone chain. The acetyl group here may simplify pharmacokinetics compared to the target compound’s extended aliphatic chain .
Bromophenyl-Containing Compounds
- 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-trione: Features a para-bromophenyl group attached to a pyrimidine-2,4,6-trione core. The para-bromine position and dimethoxyphenyl substituents contrast with the target compound’s ortho-bromophenyl and thienopyridine-piperidine system .
- 4-(4-Bromophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one (5K): A dihydropyrimidinone derivative with a para-bromophenyl group. Its planar heterocyclic core and lack of a thienopyridine moiety highlight structural divergence from the target compound .
Spectroscopic and Physicochemical Properties
The target compound’s ortho-bromophenyl group may reduce solubility compared to para-substituted analogs, while the thienopyridine-piperidine system could enhance membrane permeability .
Biological Activity
The compound 3-(2-bromophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.35 g/mol. The structure features a bromophenyl group and a thienopyridine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological effects including:
- Antimicrobial Activity : Several studies have shown that thienopyridine derivatives possess antimicrobial properties. The presence of the thieno[3,2-c]pyridine ring is particularly significant in enhancing these effects against various pathogens.
- Anticancer Properties : Compounds with similar structures have been investigated for their anticancer potential. They may inhibit cell proliferation and induce apoptosis in cancer cell lines.
- CNS Activity : There is emerging evidence suggesting that this compound may interact with neurotransmitter systems, potentially providing anxiolytic or antipsychotic effects.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Research has highlighted the importance of protein kinases in cellular signaling pathways. Compounds similar to this one have been shown to inhibit specific kinases involved in cancer progression and cell survival.
- Modulation of Receptor Activity : The compound may act as an allosteric modulator at certain receptor sites, enhancing or inhibiting receptor activity depending on the context.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of thienopyridine derivatives found that compounds with structural similarities to This compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the thienopyridine structure enhances membrane permeability leading to bacterial cell death.
Q & A
Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling of bromophenyl and thienopyridine-piperidine moieties via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
- Catalytic cyclization using p-toluenesulfonic acid (p-TSA) to form the thieno[3,2-c]pyridine core .
- Optimization of solvents (e.g., ethanol, DMF) and temperature (80–120°C) to enhance yield. For example, p-TSA-catalyzed reactions in ethanol at reflux achieve ~65–75% yield .
Q. Key Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| p-TSA | Ethanol | 80 | 72 | |
| K₂CO₃ | DMF | 120 | 68 |
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the bromophenyl (δ 7.2–7.8 ppm), piperidine (δ 2.5–3.5 ppm), and thienopyridine (δ 6.8–7.1 ppm) groups. Cross-validate with 2D NMR (COSY, HSQC) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 473.2) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and crystal packing, particularly for piperidine-thienopyridine interactions .
Q. How can researchers validate the compound’s purity and stability under storage conditions?
- Methodological Answer :
- HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect degradation products .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor via TLC or NMR for decomposition .
Advanced Research Questions
Q. How can computational modeling predict drug-like properties and bioavailability?
- Methodological Answer :
- Physicochemical Properties : Use SwissADME or Molinspiration to calculate LogP (~3.2), topological polar surface area (TPSA: ~75 Ų), and solubility (LogS: ~-4.5), indicating moderate oral bioavailability .
- Docking Studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina to predict metabolic stability .
Q. Key Computational Data :
| Property | Predicted Value | Reference |
|---|---|---|
| LogP | 3.2 | |
| TPSA (Ų) | 75 | |
| H-bond acceptors/donors | 4/1 |
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 4-(4-bromophenyl)-piperidine derivatives) .
- Dynamic NMR : Resolve conformational flexibility in the piperidine-thienopyridine system by variable-temperature NMR .
- X-ray Validation : Resolve ambiguous NOESY correlations by single-crystal diffraction .
Q. What strategies optimize pharmacokinetic profiles through structural modifications?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the bromine atom with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
- Piperidine Substituents : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without compromising CNS penetration .
Q. SAR Insights :
| Modification | Effect on LogP | Solubility (µg/mL) | Reference |
|---|---|---|---|
| Br → CF₃ | +0.5 | 15 → 10 | |
| Piperidine -CH₂OH | -1.2 | 20 → 45 |
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays (IC₅₀ < 1 µM) .
- Cell-Based Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays .
Contradictions and Mitigation
- Synthetic Yield Discrepancies : Variations in catalytic efficiency (p-TSA vs. K₂CO₃) may arise from solvent polarity. Pre-screen catalysts using design of experiments (DoE) .
- Computational vs. Experimental LogP : Address discrepancies by validating predictions with shake-flask experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
